molecular formula C19H25N3 B13402475 1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine

1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine

Cat. No.: B13402475
M. Wt: 295.4 g/mol
InChI Key: XJVHABBENGKDKR-UHFFFAOYSA-N
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Description

1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a phenyl-ethylamine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives through the reaction of isocyanides, aldehydes, amines, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, deprotection, and purification through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-(4-benzylpiperazin-1-yl)phenyl]ethanamine

InChI

InChI=1S/C19H25N3/c1-16(20)18-7-9-19(10-8-18)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10,16H,11-15,20H2,1H3

InChI Key

XJVHABBENGKDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N

Origin of Product

United States

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